(1-Methoxy-2,4-dimethylcyclohexyl)methanamine

Description

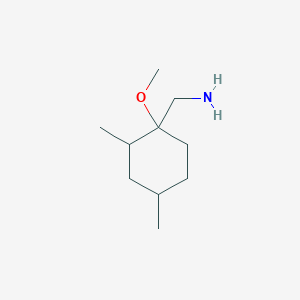

(1-Methoxy-2,4-dimethylcyclohexyl)methanamine is a cyclohexane derivative featuring a methoxy group at position 1, methyl groups at positions 2 and 4, and a methanamine substituent. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol (calculated based on structural analogs in and ).

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(1-methoxy-2,4-dimethylcyclohexyl)methanamine |

InChI |

InChI=1S/C10H21NO/c1-8-4-5-10(7-11,12-3)9(2)6-8/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

FAKDGQLOXPRZKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)C)(CN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2,4-dimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexane derivatives followed by amination. One common method includes the reaction of 2,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) are often employed in the hydrogenation steps to facilitate the conversion of intermediates to the desired amine product .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, secondary and tertiary amines, and cyclohexanone derivatives .

Scientific Research Applications

(1-Methoxy-2,4-dimethylcyclohexyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Methoxy-2,4-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Substituent Positional Isomerism

- This compound vs. (1-Methoxy-3,4-dimethylcyclohexyl)methanamine : The positional shift of methyl groups (2,4 vs. 3,4) alters steric hindrance and electronic distribution. This affects ligand-metal coordination efficiency, as seen in cobalt(II) and nickel(II) complexes with similar tripodal ligands .

Functional Group Variations

- Methoxmetamine : Incorporates a ketone group and aromatic methoxyphenyl ring, distinguishing it from the purely aliphatic cyclohexane-based compounds. This structural difference correlates with its activity as a dissociative anesthetic analog .

- [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine : The imidazole ring introduces aromaticity and hydrogen-bonding capacity, making it relevant in medicinal chemistry (e.g., histamine receptor modulation) .

Physicochemical Properties

- Lipophilicity : The number and position of methyl groups increase logP values, impacting membrane permeability. For example, this compound is likely more lipophilic than its 4-methyl counterpart due to additional methyl substitution.

- Stability : Methoxy groups generally enhance oxidative stability compared to hydroxyl analogs, as observed in related cyclohexane derivatives .

Research and Commercial Relevance

- Coordination Chemistry: Tripodal ligands like 1-methoxy-2,2,2-tris(pyrazol-1-yl)ethane () demonstrate the importance of methoxy and methyl groups in stabilizing transition metal complexes.

- Toxicology : Structural analogs like Methoxmetamine highlight the need for precise isomer differentiation in forensic analysis due to varying biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.